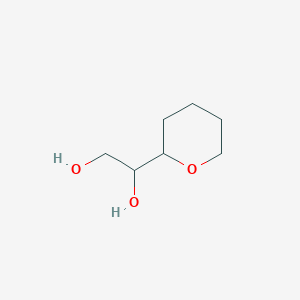
Tetrahydropyranylethyleneglycol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydropyranylethyleneglycol is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Introduction to Tetrahydropyranylethyleneglycol
This compound is a chemical compound that combines the structural features of tetrahydropyran and ethylene glycol. This compound has garnered attention in various scientific fields due to its unique properties, including its ability to act as a protecting group in organic synthesis, as well as its potential applications in pharmaceuticals and materials science. This article will explore the applications of this compound, supported by comprehensive data tables and documented case studies.
Protecting Group
This compound is primarily used as a protecting group for alcohols in organic synthesis. The 2-tetrahydropyranyl ether formation allows for the selective protection of hydroxyl groups, which can then be deprotected under mild acidic conditions. This property is particularly useful in multi-step syntheses where the integrity of functional groups must be maintained.
Table 1: Comparison of Protecting Groups
| Protecting Group | Stability | Deprotection Method | Common Uses |
|---|---|---|---|
| This compound | Moderate | Acidic hydrolysis | Alcohol protection |
| Trimethylsilyl ether | High | Fluoride-based reactions | Alcohol protection |
| Benzyl ether | Moderate | Hydrogenolysis | Alcohol protection |
Synthesis of Bioactive Compounds
Recent studies have demonstrated the utility of this compound in synthesizing various bioactive molecules. For instance, it has been employed in the synthesis of tetrahydroisoquinoline derivatives, which exhibit significant antimicrobial and anticancer activities. The incorporation of this compound into synthetic pathways enhances the yield and selectivity of desired products.
Case Study: Synthesis of Antimicrobial Agents
A study published in Bioorganic & Medicinal Chemistry detailed the synthesis of tetrahydroisoquinoline derivatives using this compound as a key intermediate. The resulting compounds showed potent activity against Escherichia coli and Staphylococcus aureus, indicating the compound's effectiveness in pharmaceutical applications .
Polymer Chemistry
This compound has also found applications in polymer chemistry. Its ability to form stable linkages with various monomers allows for the development of new polymeric materials with enhanced properties. These materials can be tailored for specific applications, such as drug delivery systems or biodegradable plastics.
Table 2: Properties of this compound-Based Polymers
| Property | Value | Application Area |
|---|---|---|
| Biodegradability | High | Environmental-friendly materials |
| Drug release rate | Controlled | Pharmaceutical formulations |
| Mechanical strength | Moderate to high | Structural components |
Nanotechnology
In nanotechnology, this compound is being explored as a stabilizing agent for nanoparticles. Its unique chemical structure aids in the stabilization of metal nanoparticles, which are crucial for various applications including catalysis and sensing technologies.
Eigenschaften
CAS-Nummer |
2162-31-4; 91746-69-9 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.186 |
IUPAC-Name |
1-(oxan-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C7H14O3/c8-5-6(9)7-3-1-2-4-10-7/h6-9H,1-5H2 |
InChI-Schlüssel |
WACNBTTVEACMTI-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)C(CO)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













